Ethyl 6-bromo-3-cyano-2-methoxybenzoate

medicinal chemistry lead optimization parallel synthesis

Select Ethyl 6-bromo-3-cyano-2-methoxybenzoate (CAS 1807027-56-0) for its precisely regiodefined 6-bromo, 3-cyano, 2-methoxy substitution—a pattern neither the methyl ester (CAS 1805019-43-5), the 2-cyano regioisomer (CAS 1807164-63-1), nor the free carboxylic acid (CAS 1807027-14-0) can replicate. The bromo handle enables cross-coupling diversification; the cyano serves as a hinge-binding element in kinase inhibitor design; and the ethyl ester streamlines chromatographic purification across multi-step sequences. With XLogP3 2.5 and TPSA 59.3 Ų, this scaffold fits fragment-based campaigns. Patent evidence supports monocyte differentiation probe utility. ≥95% purity. Inquire for bulk pricing.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 1807027-56-0
Cat. No. B1414329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-3-cyano-2-methoxybenzoate
CAS1807027-56-0
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1OC)C#N)Br
InChIInChI=1S/C11H10BrNO3/c1-3-16-11(14)9-8(12)5-4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3
InChIKeyNRIOHRYLQLNNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-3-cyano-2-methoxybenzoate (CAS 1807027-56-0): Functionalized Benzoate Building Block for Medicinal Chemistry and Intermediate Synthesis


Ethyl 6-bromo-3-cyano-2-methoxybenzoate (CAS 1807027-56-0, molecular formula C₁₁H₁₀BrNO₃, molecular weight 284.11 g/mol) is a trisubstituted benzoate ester carrying bromo, cyano, and methoxy groups at the 6-, 3-, and 2-positions, respectively [1]. The compound is supplied as a research-grade building block at a minimum purity specification of 95% . Its computed XLogP3 of 2.5 and topological polar surface area of 59.3 Ų place it within drug-like property space, while the presence of three orthogonal reactive/functional handles supports its utility in fragment-based elaboration and parallel synthesis workflows [1].

Why Ethyl 6-bromo-3-cyano-2-methoxybenzoate Cannot Be Replaced by Generic In-Class Analogs


The substitution pattern on the benzoate core (6-bromo, 3-cyano, 2-methoxy) creates a unique electronic and steric environment that directly governs both the reactivity sequence in further synthetic elaboration and the resulting three-dimensional pharmacophore. Changing the ester from ethyl to methyl (CAS 1805019-43-5) alters the lipophilicity and bulk of the ester handle, impacting solubility, metabolic stability, and downstream deprotection selectivity . Moving the cyano group from the 3- to the 2-position (regioisomer CAS 1807164-63-1) produces a different hydrogen-bond-acceptor geometry that can abolish target binding when the cyano serves as a key pharmacophoric element . Even the corresponding carboxylic acid (CAS 1807027-14-0) cannot be directly interchanged, as it introduces an additional hydrogen-bond donor and requires different coupling conditions, often necessitating protection/deprotection steps that the ethyl ester avoids . These structural nuances preclude simple analog substitution without re-optimizing the synthetic route or risking loss of biological activity.

Ethyl 6-bromo-3-cyano-2-methoxybenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Ethyl Ester vs. Methyl Ester: Higher Lipophilicity and Altered Steric Profile for Late-Stage Diversification

The ethyl ester of this compound provides a logP and steric profile distinct from the methyl ester analog (CAS 1805019-43-5). The computed XLogP3 value of 2.5 for the target compound represents an increase of approximately 0.4 log units versus the methyl ester (XLogP3 ≈ 2.1 based on consistent computational methodology), reflecting the additional methylene unit in the ester side chain [1]. This difference translates to roughly 2.5-fold higher calculated lipophilicity, which can meaningfully shift both solubility and passive permeability properties during lead optimization [1].

medicinal chemistry lead optimization parallel synthesis

Regioisomeric Specificity: 3-Cyano vs. 2-Cyano Substitution Patterns Define Hydrogen-Bond Acceptor Geometry

The 3-cyano substitution in the target compound positions the nitrile hydrogen-bond acceptor at a meta relationship to the ester carbonyl and ortho to the 2-methoxy group, creating a specific angular geometry of H-bond acceptors on the aromatic face. In the 2-cyano regioisomer (CAS 1807164-63-1), the cyano group is ortho to the ester carbonyl, which alters both the electronic character of the ring (through resonance withdrawal at a different position) and the spatial vector of the nitrile's lone pair (N-sp hybridization, linear geometry) [1]. The topological polar surface area of the target compound is computed as 59.3 Ų, which would be identical for the regioisomer due to identical atom composition; however, the three-dimensional presentation of polar surface differs, which can lead to distinct pharmacophoric recognition as demonstrated across numerous bromodomain and kinase inhibitor series where cyano-regioisomer pairs show >10-fold differences in binding affinity [2].

structure-activity relationship regioselectivity pharmacophore modeling

Ethyl Ester vs. Carboxylic Acid: Orthogonal Reactivity for Modular Synthetic Strategies

The ethyl ester form of the target compound serves as a protected carboxylic acid, enabling selective reactions at the bromo (Suzuki, Buchwald-Hartwig, Ullmann couplings) or cyano (reduction to amine, hydrolysis to amide) positions without interference from a free carboxylic acid [1]. The corresponding acid (CAS 1807027-14-0, molecular weight 256.05 g/mol) requires additional protection/deprotection steps in multi-step sequences, adding 1-2 synthetic steps and typically reducing overall yield by 10-30% per protection/deprotection cycle based on standard peptide and small-molecule synthetic practice . The ethyl ester also provides a chromatographically distinct retention profile (computed logP 2.5 vs. estimated logD of ~0.5-1.0 for the carboxylate form at physiological pH), facilitating purification monitoring [1].

synthetic chemistry protecting group strategy building block procurement

Documented Biological Activity in Cell Differentiation: Patent-Level Evidence for Anti-Cancer and Dermatological Applications

Patent-derived descriptions indicate that Ethyl 6-bromo-3-cyano-2-methoxybenzoate exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological profile is not uniformly shared by structural analogs: the specific 6-bromo-3-cyano-2-methoxy substitution pattern appears critical for the differentiation-inducing phenotype, as evidenced by the explicit selection of this substitution pattern in the disclosed patent embodiments. However, quantitative dose-response data (e.g., IC₅₀ or EC₅₀ values) and direct comparator data against the methyl ester or regioisomer are not publicly available from the patent abstract, limiting the strength of this evidence to Supporting level [1].

cell differentiation anti-cancer psoriasis monocyte differentiation

Ethyl 6-bromo-3-cyano-2-methoxybenzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Requiring a Trisubstituted Benzoate Core with Orthogonal Handles

The combination of a bromo group (for cross-coupling diversification), a cyano group (as a hydrogen-bond acceptor or convertible handle), and an ethyl ester (as a protected carboxylic acid) makes this compound suitable as a central scaffold in fragment libraries. The computed XLogP3 of 2.5 and TPSA of 59.3 Ų place it within favorable fragment property space (MW <300, logP <3, TPSA <140 Ų), supporting its use in fragment-based screening campaigns where balanced physicochemical properties are essential for hit identification [1].

Multi-Step Synthesis of Benzoate-Derived Kinase or Bromodomain Inhibitor Candidates

The specific 6-bromo-3-cyano-2-methoxy arrangement on the benzoate ring provides a regiochemically defined starting point for constructing ATP-competitive kinase inhibitors or bromodomain-targeting ligands, where the cyano group frequently serves as a critical hinge-binding or acetyl-lysine-mimicking element. The ethyl ester's chromatographic differentiation from more polar acid or amide intermediates facilitates purification monitoring across multi-step sequences, reducing analytical development time in process chemistry settings [1].

Cell Differentiation Studies in Hematological Malignancy and Psoriasis Research

Patent-level evidence indicates this compound induces monocyte differentiation in undifferentiated cells, suggesting utility as a chemical probe for studying monocyte/macrophage lineage commitment, and potentially as a lead for anti-cancer or anti-psoriatic therapeutic development [1]. Researchers evaluating compounds that modulate the differentiation of myeloid progenitors should consider this specific substitution pattern as a starting point, given the selective disclosure in patent literature [1].

Quote Request

Request a Quote for Ethyl 6-bromo-3-cyano-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.